Cas no 1369095-04-4 (4-(1H-indazol-3-yl)butan-1-amine)

4-(1H-Indazol-3-yl)butan-1-amine is a versatile intermediate in organic synthesis, particularly valued for its indazole core, which is a privileged scaffold in medicinal chemistry. The compound features a primary amine functional group tethered to the indazole moiety via a flexible butyl linker, enabling further derivatization for the development of pharmacologically active molecules. Its structural motif is commonly explored in the design of kinase inhibitors, receptor modulators, and other bioactive compounds. The amine group allows for straightforward conjugation or modification, making it a useful building block for drug discovery and biochemical research. High purity and well-defined synthetic pathways enhance its reliability for research applications.
4-(1H-indazol-3-yl)butan-1-amine structure
1369095-04-4 structure
Product name:4-(1H-indazol-3-yl)butan-1-amine
CAS No:1369095-04-4
MF:C11H15N3
MW:189.256901979446
CID:6101517
PubChem ID:82404388

4-(1H-indazol-3-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-indazol-3-yl)butan-1-amine
    • EN300-1866730
    • 1369095-04-4
    • Inchi: 1S/C11H15N3/c12-8-4-3-7-11-9-5-1-2-6-10(9)13-14-11/h1-2,5-6H,3-4,7-8,12H2,(H,13,14)
    • InChI Key: ATROEEMIYCKVJV-UHFFFAOYSA-N
    • SMILES: N1C(=C2C=CC=CC2=N1)CCCCN

Computed Properties

  • Exact Mass: 189.126597491g/mol
  • Monoisotopic Mass: 189.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 54.7Ų

4-(1H-indazol-3-yl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1866730-5.0g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
5g
$4309.0 2023-06-02
Enamine
EN300-1866730-10g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
10g
$3622.0 2023-09-18
Enamine
EN300-1866730-0.1g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
0.1g
$741.0 2023-09-18
Enamine
EN300-1866730-2.5g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
2.5g
$1650.0 2023-09-18
Enamine
EN300-1866730-1.0g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
1g
$1485.0 2023-06-02
Enamine
EN300-1866730-1g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
1g
$842.0 2023-09-18
Enamine
EN300-1866730-0.5g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
0.5g
$809.0 2023-09-18
Enamine
EN300-1866730-0.05g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
0.05g
$707.0 2023-09-18
Enamine
EN300-1866730-0.25g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
0.25g
$774.0 2023-09-18
Enamine
EN300-1866730-10.0g
4-(1H-indazol-3-yl)butan-1-amine
1369095-04-4
10g
$6390.0 2023-06-02

Additional information on 4-(1H-indazol-3-yl)butan-1-amine

Introduction to 4-(1H-indazol-3-yl)butan-1-amine (CAS No. 1369095-04-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

4-(1H-indazol-3-yl)butan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1369095-04-4, is a heterocyclic organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This compound belongs to the indazole derivatives, a class of molecules known for their diverse pharmacological properties. The presence of both an indazole ring and an amine functional group in its molecular structure endows it with the potential to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

The indazole core, characterized by a fused benzene and pyrrole ring system, is a privileged structure in medicinal chemistry, frequently found in bioactive natural products and synthetic drugs. Its aromaticity and electron-rich nature make it an excellent candidate for binding to biological macromolecules such as proteins and enzymes. In particular, the 3-position of the indazole ring is often modified to introduce pharmacophores that enhance binding affinity and selectivity. The butan-1-amine moiety, on the other hand, provides a flexible aliphatic chain that can be further functionalized to modulate physicochemical properties such as solubility, permeability, and metabolic stability.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of novel derivatives of 4-(1H-indazol-3-yl)butan-1-amine, leading to the identification of compounds with enhanced therapeutic potential. For instance, studies have demonstrated that modifications at the amine group can significantly alter the compound's interaction with target proteins. This has opened up avenues for designing molecules with improved efficacy against diseases such as cancer, inflammation, and neurodegenerative disorders.

The biological activity of 4-(1H-indazol-3-yl)butan-1-amine has been extensively studied in vitro and in vivo. Preclinical investigations have revealed its potential as an inhibitor of kinases and other enzymes implicated in signal transduction pathways. Notably, derivatives of this compound have shown promise in preclinical models of cancer by interfering with aberrant signaling cascades that drive tumor growth and metastasis. The ability to fine-tune the structure through rational drug design has allowed researchers to optimize potency while minimizing off-target effects.

One of the most compelling aspects of 4-(1H-indazol-3-yl)butan-1-amine is its versatility as a building block for more complex drug candidates. By incorporating additional functional groups or linking it to other pharmacophores, chemists can generate libraries of compounds with tailored biological activities. This approach has been particularly successful in fragment-based drug design, where small molecules like 4-(1H-indazol-3-yl)butan-1-amine serve as starting points for iterative optimization.

The synthesis of 4-(1H-indazol-3-yl)butan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between indazole derivatives and appropriate electrophiles followed by reduction steps to introduce the amine functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for new drug candidates.

The pharmacokinetic properties of 4-(1H-indazol-3-yl)butan-1-amine are another critical area of investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its clinical potential. Studies have shown that structural modifications can significantly impact these parameters. For example, introducing hydrophilic groups can enhance solubility while reducing bioavailability issues associated with lipophilic compounds.

In conclusion, 4-(1H-indazol-3-yb-butan-l-am ine (CAS No. 1369095 04 4) represents a promising lead compound in medicinal chemistry with broad applications across multiple therapeutic areas. Its unique structural features combined with its biological activity make it an attractive scaffold for further development. As research continues to uncover new synthetic strategies and biological insights, 4-(l H-ind azol -3 -y l )butan -l -a mine is poised to play a significant role in the discovery of next-generation therapeutics.

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